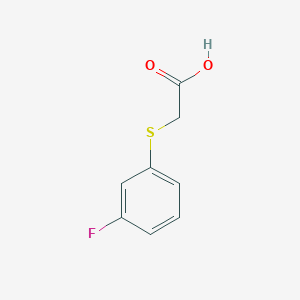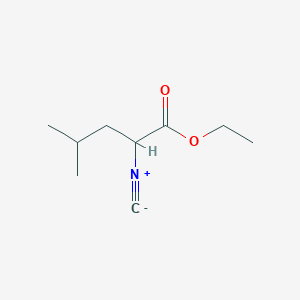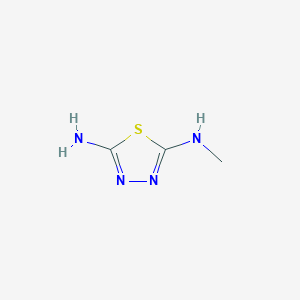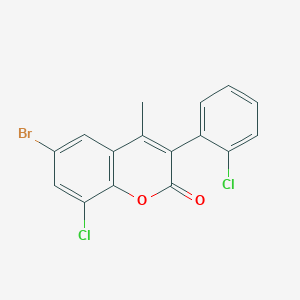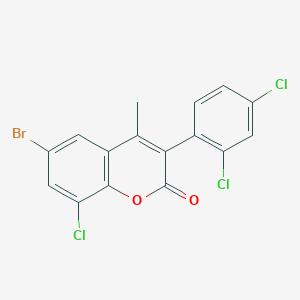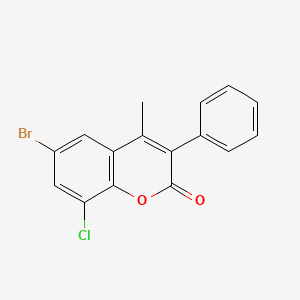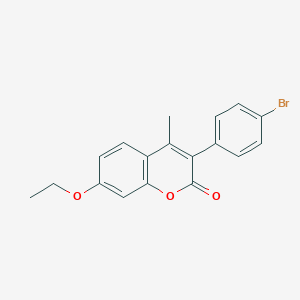![molecular formula C14H15F3N2O2S B3041679 [1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol CAS No. 338422-58-5](/img/structure/B3041679.png)
[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol
Overview
Description
[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol is a synthetic organic compound with potential applications in various scientific research fields. The unique structure of this compound, featuring a trifluoromethyl group, phenoxyethyl linkage, and imidazole core, suggests versatile chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step organic synthesis, beginning with the preparation of intermediate compounds like [1H-imidazol-5-yl]methanol. Subsequent steps involve the introduction of the methyl group and the {2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl moiety under controlled conditions to achieve the final product. Typical reaction conditions might include the use of solvents like dichloromethane, bases like sodium hydride, and appropriate temperatures to facilitate these transformations.
Industrial Production Methods: : While specific large-scale industrial methods for the production of [1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol are not well-documented, the principles of process chemistry would apply. This includes optimizing yield, purity, and cost-effectiveness by scaling up the lab-based procedures and employing advanced techniques like continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various types of reactions, including:
Oxidation: : Potential oxidation of the hydroxyl group to a ketone.
Reduction: : Possible reduction of the imidazole ring or other moieties.
Substitution: : Electrophilic or nucleophilic substitution reactions at the imidazole or phenoxyethyl positions.
Common Reagents and Conditions: : Common reagents might include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and conditions like acidic or basic environments to facilitate different reaction pathways.
Major Products Formed: : Major products would vary depending on the type of reaction but could include oxidized derivatives, reduced compounds, and various substitution products with altered functional groups.
Scientific Research Applications
Biology: : Its structural features suggest possible interactions with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: : The trifluoromethyl group is known to enhance the metabolic stability and bioactivity of compounds, indicating potential medicinal applications as a drug lead compound or a bioactive agent.
Mechanism of Action
The compound’s mechanism of action would largely depend on its specific application. In biological contexts, it might interact with protein targets via binding to active sites or modulating enzyme activity through its unique functional groups. Pathways involved could include inhibition of specific enzymes or alteration of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazole
[1-methyl-2-{ethylsulfanyl}-1H-imidazole
[2-(trifluoromethyl)phenoxy]ethyl}thio-1H-imidazole
Comparison: : Compared to these similar compounds, [1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol stands out due to the presence of the methanol group, which might influence its solubility, reactivity, and biological interactions differently
Properties
IUPAC Name |
[3-methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2S/c1-19-11(9-20)8-18-13(19)22-6-5-21-12-4-2-3-10(7-12)14(15,16)17/h2-4,7-8,20H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIITJAKWTUWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCCOC2=CC=CC(=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


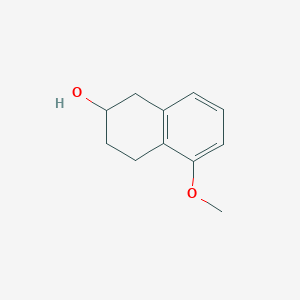
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3041598.png)
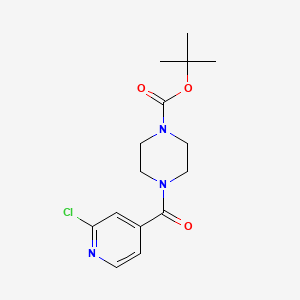
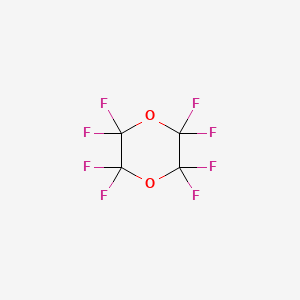
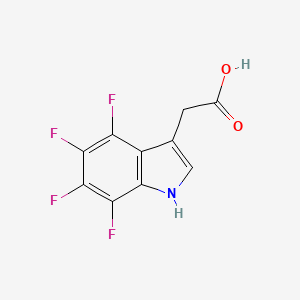
![diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3041604.png)
